N'-(3-Benzoylphenyl)-N,N-dimethylurea
Description
N'-(3-Benzoylphenyl)-N,N-dimethylurea is a substituted phenylurea compound characterized by a benzoyl group (-C₆H₅CO-) attached to the meta position of the phenyl ring.
Properties
CAS No. |
61706-05-6 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(3-benzoylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)16(20)17-14-10-6-9-13(11-14)15(19)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,20) |
InChI Key |
DBPLLRRVELXNCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of phenylurea derivatives are heavily influenced by substituents on the phenyl ring. Key analogs include:
Key Observations :
Environmental and Physical Properties
| Property | This compound | Monuron | Diuron |
|---|---|---|---|
| Water Solubility (mg/L) | Low (estimated <10) | 230 | 36 |
| Log P (Octanol-Water) | ~3.5 (predicted) | 1.85 | 2.68 |
| Half-Life in Soil (days) | Not available | 90–180 | 120–240 |
| Photodegradation Rate | Moderate (benzoyl cleavage expected) | Rapid (hydroxylation) | Slow (chlorine retention) |
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